ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C17H14BrNO2 and its molecular weight is 344.208. The purity is usually 95%.
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Scientific Research Applications
Applications in Antiviral Research
A study by H. Chai et al. (2006) synthesized a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates and evaluated them for their anti-hepatitis B virus (HBV) activities. Compounds in this study exhibited significant anti-HBV activities, with some showing more potency than the positive control, lamivudine (Chai, Zhao, Zhao, & Gong, 2006).
Crystal Structure and Analysis
D. Geetha et al. (2017) analyzed the crystal structure of a compound closely related to ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate. Their study provides insights into the molecular interactions and stability of such compounds, which is crucial for their potential applications in various fields (Geetha, Harsha, Rangappa, Sridhar, Kant, & Anthal, 2017).
Synthesis Techniques and Applications
B. E. Leggetter and R. Brown (1960) conducted a study on the synthesis of monobrominated ethyl indole-3-carboxylate, leading to the production of bromoindoles. This research contributes to the understanding of the synthesis techniques and potential applications of these compounds (Leggetter & Brown, 1960).
Antidiabetic Potential
M. Nazir et al. (2018) explored the antidiabetic potential of indole-based hybrid oxadiazole scaffolds, including derivatives of this compound. This study highlights the potential therapeutic applications of these compounds in treating diabetes (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018).
Synthesis of Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates
A study by Gong Ping (2006) synthesized a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives and evaluated their in vitro antiviral activities. This research contributes to the potential application of these compounds in antiviral therapy (Ping, 2006).
Future Directions
The application of indole derivatives, including ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Mechanism of Action
Target of Action
Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a type of indole derivative . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways . For instance, they can inhibit the activity of certain enzymes or modulate the function of receptors
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Indole derivatives are known to have various biologically vital properties
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of biochemical reagents
Biochemical Analysis
Biochemical Properties
Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate plays a main role in cell biology . It has been found in many of the important synthetic drug molecules which binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Cellular Effects
The application of this compound as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGUIOKBUYJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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